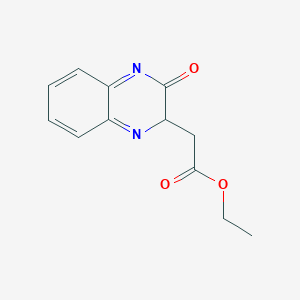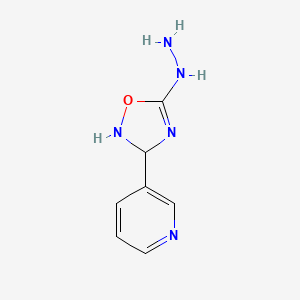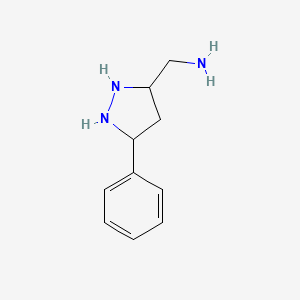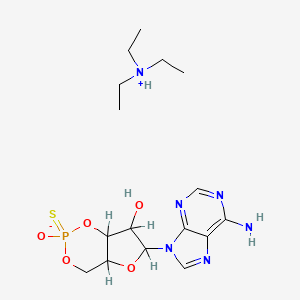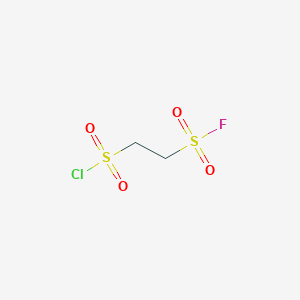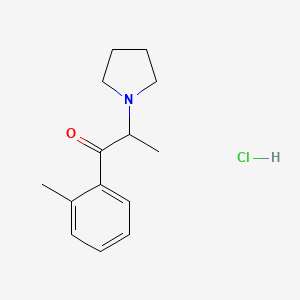
2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride typically involves the reaction of pyrrolidine with a tolyl-substituted ketone under controlled conditions. Common reagents used in this synthesis include:
- Pyrrolidine
- o-Tolyl ketone
- Acid catalysts (e.g., hydrochloric acid)
The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses would require further research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and ketone group can participate in binding interactions, influencing the activity of the compound. Specific pathways and targets would depend on the context of its use and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of a tolyl group.
2-(Pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(o-tolyl)propan-1-one, monohydrochloride is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and interactions. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H20ClNO |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-7-3-4-8-13(11)14(16)12(2)15-9-5-6-10-15;/h3-4,7-8,12H,5-6,9-10H2,1-2H3;1H |
Clave InChI |
WDSCWZJLHGNDBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
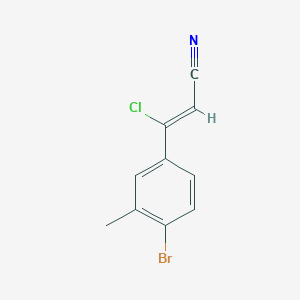
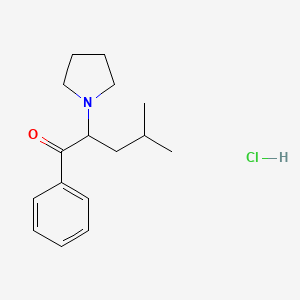

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)

![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

